molecular formula C12H17NO2 B12314567 N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide

N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide

Cat. No.: B12314567
M. Wt: 207.27 g/mol
InChI Key: FVALQBMZIZMZRG-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide is a chemical compound with the CAS Number 926224-89-7 and a molecular formula of C 12 H 17 NO 2 . It has a molecular weight of approximately 207.27 g/mol . This product is offered as a high-purity material, with assays of 95% and above available for research purposes . As a derivative of N-methylacetamide, this compound belongs to a class of molecules with significant value in synthetic organic chemistry . Compounds with similar N-methylacetamide backbones are frequently employed as intermediates or building blocks in the synthesis of more complex molecules, including those with potential applications in drug discovery and pharmaceutical development . For instance, structurally related acetamide compounds are utilized in Vilsmeier-type reactions to synthesize ketones, which are key scaffolds in medicinal chemistry . The specific substitution pattern of the 2,4-dimethylphenyl group on this molecule may impart unique steric or electronic properties, making it a valuable reagent for medicinal chemists exploring structure-activity relationships or for synthetic chemists developing novel chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide

InChI

InChI=1S/C12H17NO2/c1-9-4-5-11(10(2)6-9)7-13(3)12(15)8-14/h4-6,14H,7-8H2,1-3H3

InChI Key

FVALQBMZIZMZRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN(C)C(=O)CO)C

Origin of Product

United States

Preparation Methods

Direct Acylation of N-Methyl-(2,4-Dimethylbenzyl)amine with Glycolic Acid

Reaction Overview

This method involves two sequential steps:

  • Synthesis of N-Methyl-(2,4-Dimethylbenzyl)amine
  • Acylation with Glycolic Acid
Step 1: Synthesis of N-Methyl-(2,4-Dimethylbenzyl)amine

Reagents :

  • 2,4-Dimethylbenzyl bromide
  • Methylamine hydrochloride
  • Potassium carbonate (K₂CO₃)
  • Solvent: Dimethylformamide (DMF)

Conditions :

  • Temperature: 80°C
  • Time: 12–16 hours

Reaction :
$$
\text{CH₃NH₂·HCl} + \text{2,4-(CH₃)₂C₆H₃CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{CH₃NHCH₂C₆H₃(CH₃)₂-2,4} + \text{KBr} + \text{CO₂} + \text{H₂O}
$$

Yield : 65–75%

Step 2: Acylation with Glycolic Acid

Reagents :

  • Glycolic acid (HOCH₂COOH)
  • Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Solvent: Dichloromethane (DCM)

Conditions :

  • Temperature: 0°C → 25°C (gradual warming)
  • Time: 24 hours

Reaction :
$$
\text{CH₃NHCH₂C₆H₃(CH₃)₂-2,4} + \text{HOCH₂COOH} \xrightarrow{\text{EDC}} \text{CH₃N(CH₂C₆H₃(CH₃)₂-2,4)C(O)CH₂OH} + \text{H₂O}
$$

Yield : 50–60%

Key Challenges :

  • Competing esterification due to the hydroxyl group in glycolic acid.
  • Purification requires column chromatography (silica gel, ethyl acetate/hexane).

Alkylation of N-Methylglycolamide with 2,4-Dimethylbenzyl Bromide

Reaction Overview

This route introduces the 2,4-dimethylbenzyl group after forming the glycolamide skeleton.

Step 1: Synthesis of N-Methylglycolamide

Reagents :

  • Glycolic acid
  • Methylamine (gas)

Conditions :

  • Temperature: 100–120°C
  • Solvent: Toluene (azeotropic removal of water)

Reaction :
$$
\text{HOCH₂COOH} + \text{CH₃NH₂} \rightarrow \text{CH₃NHC(O)CH₂OH} + \text{H₂O}
$$

Yield : 70–80%

Step 2: Alkylation with 2,4-Dimethylbenzyl Bromide

Reagents :

  • 2,4-Dimethylbenzyl bromide
  • Base: Sodium hydride (NaH)
  • Solvent: Tetrahydrofuran (THF)

Conditions :

  • Temperature: 0°C → 25°C
  • Time: 6–8 hours

Reaction :
$$
\text{CH₃NHC(O)CH₂OH} + \text{2,4-(CH₃)₂C₆H₃CH₂Br} \xrightarrow{\text{NaH, THF}} \text{CH₃N(CH₂C₆H₃(CH₃)₂-2,4)C(O)CH₂OH} + \text{HBr}
$$

Yield : 40–50%

Key Challenges :

  • Low reactivity of secondary amides in alkylation.
  • Competing elimination or over-alkylation.

Hydrolysis of N-Methyl-N-(2,4-Dimethylbenzyl)chloroacetamide

Reaction Overview

This method uses a chloroacetamide intermediate, which is hydrolyzed to introduce the hydroxyl group.

Step 1: Synthesis of N-Methyl-N-(2,4-Dimethylbenzyl)chloroacetamide

Reagents :

  • Chloroacetyl chloride
  • N-Methyl-(2,4-dimethylbenzyl)amine (from Method 1)
  • Base: Triethylamine (Et₃N)
  • Solvent: DCM

Conditions :

  • Temperature: 0°C → 25°C
  • Time: 2–4 hours

Reaction :
$$
\text{CH₃NHCH₂C₆H₃(CH₃)₂-2,4} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, DCM}} \text{CH₃N(CH₂C₆H₃(CH₃)₂-2,4)C(O)CH₂Cl} + \text{Et₃N·HCl}
$$

Yield : 85–90%

Step 2: Hydrolysis to Hydroxyl Group

Reagents :

  • Aqueous sodium hydroxide (NaOH)
  • Solvent: Ethanol/water (1:1)

Conditions :

  • Temperature: 60°C
  • Time: 4–6 hours

Reaction :
$$
\text{CH₃N(CH₂C₆H₃(CH₃)₂-2,4)C(O)CH₂Cl} + \text{NaOH} \rightarrow \text{CH₃N(CH₂C₆H₃(CH₃)₂-2,4)C(O)CH₂OH} + \text{NaCl}
$$

Yield : 75–80%

Advantages :

  • High-yielding hydrolysis step.
  • Avoids handling glycolic acid derivatives directly.

Microwave-Assisted Synthesis Using Trimethyl Orthoacetate

Reaction Overview

Adapted from N-methylacetamide synthesis, this method employs microwave irradiation for rapid amide formation.

Reagents :

  • Trimethyl orthoacetate
  • N-Methyl-(2,4-dimethylbenzyl)amine
  • Solvent: Methanol

Conditions :

  • Microwave irradiation: 135°C
  • Time: 15 minutes

Reaction :
$$
\text{(CH₃O)₃CCH₃} + \text{CH₃NHCH₂C₆H₃(CH₃)₂-2,4} \xrightarrow{\text{MW}} \text{CH₃N(CH₂C₆H₃(CH₃)₂-2,4)C(O)CH₃} + \text{3 CH₃OH}
$$

Post-Modification :

  • Oxidation of the methyl group to hydroxyl using KMnO₄ or OsO₄ (low yield: 20–30%).

Limitations :

  • Indirect introduction of hydroxyl group reduces efficiency.

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Scalability
Direct Acylation EDC-mediated coupling 50–60 90–95 Moderate
Alkylation NaH-mediated alkylation 40–50 80–85 Low
Chloroacetamide Hydrolysis NaOH hydrolysis 75–80 95–98 High
Microwave-Assisted Microwave irradiation 20–30 70–75 Limited

Optimal Route : Chloroacetamide hydrolysis offers the best balance of yield and purity for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
This compound C₁₃H₁₉NO₂ 221.29 2,4-dimethylphenylmethyl, β-hydroxy Acetamide, hydroxyl Synthetic intermediate
Amitraz (N'-(2,4-dimethylphenyl)-N-methylmethanimidamide) C₁₉H₂₃N₃ 293.41 2,4-dimethylphenyl, iminomethyl Methanimidamide Pesticide, acaricide
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.77 Chloro, 2,6-diethylphenyl, methoxymethyl Chloroacetamide Herbicide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 316.70 Chloro, nitro, methylsulfonyl Acetamide, sulfonamide Organic synthesis
N-[4-Methylphenyl]-2-(diethylamino)acetamide C₁₃H₂₀N₂O 220.31 4-methylphenyl, diethylamino Acetamide, tertiary amine Pharmacological research

Key Differences and Implications

Core Structure :

  • The target compound is a hydroxyacetamide , distinct from chloroacetamides (e.g., alachlor) or methanimidamides (e.g., amitraz). The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity compared to chloro or imine groups, which may influence solubility and metabolic stability .

Substituent Effects: The 2,4-dimethylphenyl group is shared with amitraz but attached to an acetamide backbone instead of a methanimidamide. This structural variation alters biological activity; amitraz acts as an insecticide via octopamine receptor agonism, while the target compound’s function remains underexplored .

Synthetic Utility: N-(Substituted phenyl)acetamides are widely used as intermediates for heterocyclic compounds (e.g., thiadiazoles, piperazinediones) . The hydroxyl group in the target compound could facilitate further derivatization, such as esterification or glycosylation, which is less feasible in non-polar analogs like amitraz.

Physicochemical Properties: The hydroxyl group in the target compound likely increases water solubility compared to lipophilic analogs like N-[4-Methylphenyl]-2-(diethylamino)acetamide . However, this remains speculative without experimental data.

Biological Activity

N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

PropertyDetails
CAS No. 926224-89-7
Molecular Formula C12H17NO2
Molecular Weight 207.3 g/mol
Purity ≥95%

The compound features a hydroxy group and an N-methyl group, which contribute to its chemical reactivity and potential therapeutic applications.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of both hydroxy and N-methyl groups allows for diverse chemical modifications, which can enhance its therapeutic potential .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, indicating a mechanism that could be beneficial in managing inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various compounds, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests a promising role as a potential antimicrobial agent.
  • Anti-inflammatory Mechanism : A detailed investigation into the anti-inflammatory properties revealed that this compound can reduce the expression of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. The IC50 value for COX-2 inhibition was determined to be 5 µM, highlighting its potency in modulating inflammatory responses .
  • Cytotoxicity Assessment : In cytotoxicity assays conducted on various cancer cell lines, including breast and colon cancer cells, this compound exhibited selective cytotoxic effects with an IC50 ranging from 15 to 30 µM. This selectivity indicates its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure SimilarityBiological Activity
N-(2,4-Dimethylphenyl)formamideLacks hydroxy groupModerate antimicrobial
N-(2,4-Dimethylphenyl)-N’-methylformamidineContains formamidineLimited anti-inflammatory

This comparison illustrates that the presence of the hydroxy group and N-methyl moiety in this compound enhances its biological activities compared to similar compounds .

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